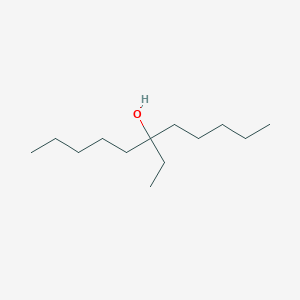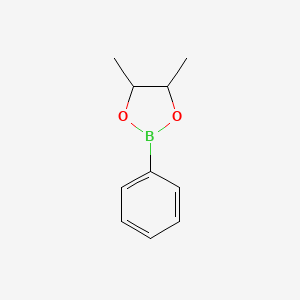
4-(Butylsulfanyl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Butylsulfanyl)butan-1-ol is an organic compound with the molecular formula C8H18OS It is a primary alcohol with a butylsulfanyl group attached to the fourth carbon of the butan-1-ol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylsulfanyl)butan-1-ol can be achieved through several methods. One common approach involves the reaction of butanethiol with 1,4-dibromobutane in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity through the use of advanced catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Butylsulfanyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding butylsulfanylbutane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Butylsulfanylbutanal or butylsulfanylbutanoic acid.
Reduction: Butylsulfanylbutane.
Substitution: Various halogenated derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4-(Butylsulfanyl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Butylsulfanyl)butan-1-ol involves its interaction with various molecular targets. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, while the butylsulfanyl group can engage in hydrophobic interactions. These properties enable the compound to affect biological pathways and chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butan-1-ol: A primary alcohol with a similar structure but lacking the butylsulfanyl group.
Butylsulfanylbutane: Similar structure but without the hydroxyl group.
Butylsulfanylbutanoic acid: An oxidized form of 4-(Butylsulfanyl)butan-1-ol.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a butylsulfanyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
5331-34-0 |
|---|---|
Molekularformel |
C8H18OS |
Molekulargewicht |
162.30 g/mol |
IUPAC-Name |
4-butylsulfanylbutan-1-ol |
InChI |
InChI=1S/C8H18OS/c1-2-3-7-10-8-5-4-6-9/h9H,2-8H2,1H3 |
InChI-Schlüssel |
JDJGCJOQZVATQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



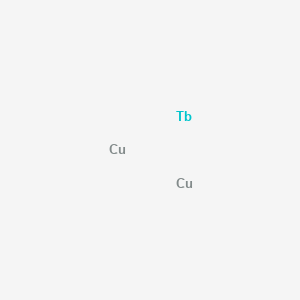

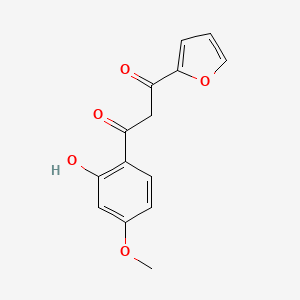
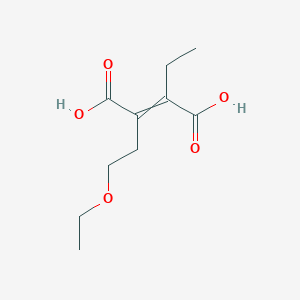
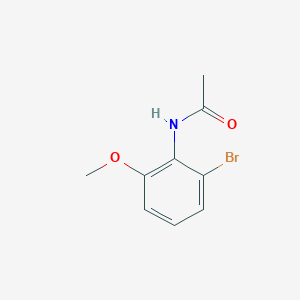

![N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide](/img/structure/B14725784.png)
